molecular formula C26H23ClN2O6S3 B11036511 dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11036511
M. Wt: 591.1 g/mol
InChI Key: MUWXBAMXDFKTCB-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and various functional groups such as methoxy, chloroanilino, and carbonyl

Preparation Methods

The synthesis of DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Functional Groups: The methoxy, chloroanilino, and carbonyl groups are introduced through substitution reactions using appropriate reagents.

    Formation of the Dithiole Ring: The dithiole ring is formed through cyclization reactions involving sulfur-containing reagents.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.

    Modulating Receptor Activity: Binding to receptors on cell surfaces and altering cellular signaling pathways.

Comparison with Similar Compounds

DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Dithiole Derivatives: Compounds with a dithiole ring, such as dithiolethiones, which are studied for their antioxidant and anti-inflammatory activities.

    Methoxy-Substituted Compounds: Compounds with methoxy groups, such as methoxyflavones, which are investigated for their potential health benefits.

The uniqueness of DIMETHYL 2-[1-[(3-CHLOROANILINO)CARBONYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C26H23ClN2O6S3

Molecular Weight

591.1 g/mol

IUPAC Name

dimethyl 2-[1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H23ClN2O6S3/c1-26(2)21(36)18(24-37-19(22(30)34-4)20(38-24)23(31)35-5)16-12-15(33-3)9-10-17(16)29(26)25(32)28-14-8-6-7-13(27)11-14/h6-12H,1-5H3,(H,28,32)

InChI Key

MUWXBAMXDFKTCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)NC4=CC(=CC=C4)Cl)C=CC(=C3)OC)C

Origin of Product

United States

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